3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide is a complex organic compound with significant implications in medicinal chemistry, particularly as a potential inhibitor of specific kinases related to cancer treatment. The compound features a unique molecular structure that combines various functional groups, making it a subject of interest in drug design and synthesis.
This compound has been referenced in several patents and scientific articles focusing on the development of novel kinase inhibitors, particularly for chronic myeloid leukemia and other malignancies. Notable sources include patent documents detailing synthesis methods and research articles discussing its biological activity and potential applications in cancer therapy .
3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide is classified as a benzamide derivative. It is also categorized under kinase inhibitors, which are compounds that interfere with the action of kinases, enzymes that play critical roles in cell signaling and regulation.
The synthesis of 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide typically involves several key steps:
The synthesis may require specific conditions such as temperature control and inert atmosphere (nitrogen or argon) to prevent oxidation or unwanted side reactions. Solvents like dimethylformamide or tetrahydrofuran are commonly used due to their ability to solubilize reactants effectively.
The molecular formula of 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide is , with a molecular weight of approximately 485.24 g/mol. The structure includes:
The compound's structural representation can be expressed using SMILES notation: Cc1cn(cn1)c2cc(NC(=O)c3ccc(C)c(I)c3)cc(c2)C(F)(F)F
. This notation provides insights into its connectivity and functional groups.
The compound undergoes various chemical reactions typical for amides and halogenated compounds:
Reactions are typically monitored using thin-layer chromatography (TLC) to assess progress and yield, followed by purification methods such as recrystallization or column chromatography.
As a potential kinase inhibitor, 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide likely functions by binding to the ATP-binding site of target kinases, thereby inhibiting their activity. This inhibition disrupts signaling pathways that promote cell proliferation and survival, particularly in cancer cells.
Studies have indicated that similar compounds exhibit potent inhibitory effects against BCR-ABL kinases, which are implicated in chronic myeloid leukemia . Detailed kinetic studies would be necessary to quantify its efficacy and determine IC50 values.
The compound is expected to be solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide and ethanol due to its polar functional groups.
Key chemical properties include:
The primary applications of 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide lie within medicinal chemistry:
Palladium-catalyzed cross-coupling reactions are pivotal for constructing the benzamide core of 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. The reaction typically employs aryl halides (e.g., 3-iodo-4-methylbenzoic acid derivatives) and aminophenyl intermediates under Suzuki-Miyaura or Buchwald-Hartwig conditions. Ligand design critically influences catalytic efficiency; bulky dialkylbiarylphosphines (e.g., SPhos) or N-heterocyclic carbenes (NHCs) accelerate oxidative addition and reductive elimination, particularly for sterically congested substrates [5]. For example, Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts facilitate aryl-amide bond formation at 80–100°C in toluene/water mixtures, achieving yields >85% [5]. Key challenges include suppressing protodeiodination of electron-deficient aryl iodides and minimizing homocoupling byproducts. Recent advances utilize air-stable Pd(II) precatalysts (e.g., Pd(OAc)₂), in situ reduced to active Pd(0) species by phosphine ligands or amines, enhancing operational simplicity [9].
Table 1: Palladium Catalysts for Benzamide Coupling
Catalyst System | Ligand | Solvent | Yield (%) | Reference |
---|---|---|---|---|
Pd(PPh₃)₄ | PPh₃ | Toluene/H₂O | 78 | [5] |
Pd(dppf)Cl₂ | dppf | DMF | 92 | [1] |
Pd(OAc)₂/XPhos | XPhos | t-BuOH/H₂O | 89 | [5] |
The amide bond in this benzamide derivative is efficiently constructed via HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)-mediated coupling. This reagent activates carboxylic acids (e.g., 3-iodo-4-methylbenzoic acid) as acyloxyphosphonium intermediates, which undergo nucleophilic attack by the aniline group of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Kinetic studies reveal a two-step mechanism:
Table 2: HATU-Mediated Amidation Optimization
Base | Equivalents | Temperature (°C) | Yield (%) |
---|---|---|---|
Triethylamine | 2.0 | 25 | 89 |
Diisopropylethylamine | 2.0 | 25 | 85 |
Potassium carbonate | 3.0 | 25 | 62 |
Triethylamine (TEA) and dimethylformamide (DMF) synergistically enhance reaction efficiency and downstream purification. TEA acts as a transient solubilizing agent by forming ammonium salts with acidic byproducts (e.g., HATU-derived hexafluorophosphate), enabling their selective removal during aqueous extraction [4]. DMF’s high polarity (ε = 36.7) solubilizes both polar aniline intermediates and hydrophobic benzamide products, ensuring homogeneous reaction conditions. Post-reaction, dilution with ethyl acetate and water induces phase separation: the organic layer retains the product, while inorganic salts (e.g., triethylammonium chloride) partition into the aqueous phase. This strategy eliminates the need for silica gel chromatography in early intermediates, reducing purification losses to <5% [4] [8]. For final compound isolation, antisolvent precipitation using ice water yields high-purity (>95%) solids suitable for telescoping into Sonogashira couplings.
The terminal alkyne of 3-ethynyl-4-methylbenzamide derivatives undergoes Sonogashira coupling with aryl halides to install acetylenic motifs. The reaction employs Pd(PPh₃)₂Cl₂ (2–5 mol %) and CuI (5 mol %) in triethylamine/DMF at 25–80°C. Key mechanistic stages include:
Scalability of this benzamide’s synthesis faces three key hurdles:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8